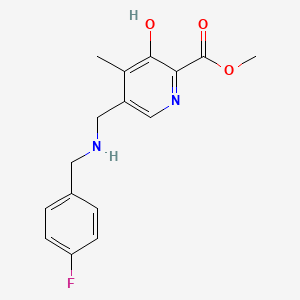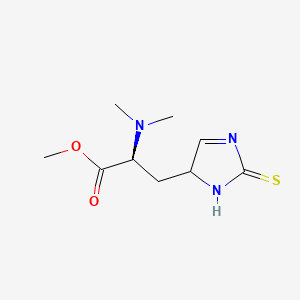
L-Tyrosine,N-(N-acetyl-D-phenylalanyl)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Tyrosine,N-(N-acetyl-D-phenylalanyl)-(9CI) is a compound that belongs to the class of N-acylated aromatic amino acids. These compounds are characterized by the presence of an amide bond linking a fatty acid to an aromatic amino acid. This specific compound is derived from L-tyrosine and N-acetyl-D-phenylalanine, making it a unique member of this class.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosine,N-(N-acetyl-D-phenylalanyl)-(9CI) typically involves the following steps:
Protection of Functional Groups: The amino and carboxyl groups of L-tyrosine and N-acetyl-D-phenylalanine are protected using suitable protecting groups.
Coupling Reaction: The protected amino acids are then coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Deprotection: The protecting groups are removed under mild conditions to yield the final product.
Industrial Production Methods
Industrial production of L-Tyrosine,N-(N-acetyl-D-phenylalanyl)-(9CI) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of the starting materials are used, and the reactions are carried out in industrial reactors.
Purification: The product is purified using techniques such as crystallization, chromatography, or recrystallization.
Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions
L-Tyrosine,N-(N-acetyl-D-phenylalanyl)-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions with reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Bromine, nitric acid; often in the presence of a catalyst or under controlled temperature conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the aromatic ring or the amide bond.
Reduction: Reduced forms of the aromatic ring or the amide bond.
Substitution: Halogenated or nitrated derivatives of the aromatic ring.
Aplicaciones Científicas De Investigación
L-Tyrosine,N-(N-acetyl-D-phenylalanyl)-(9CI) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of L-Tyrosine,N-(N-acetyl-D-phenylalanyl)-(9CI) involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in amino acid metabolism and signaling pathways.
Pathways Involved: It participates in the biosynthesis and degradation of N-acylated aromatic amino acids, influencing cellular functions and metabolic processes.
Comparación Con Compuestos Similares
L-Tyrosine,N-(N-acetyl-D-phenylalanyl)-(9CI) can be compared with other N-acylated aromatic amino acids such as:
- N-Acylphenylalanine
- N-Acyltyrosine
- N-Acyltryptophan
- N-Acylhistidine
Uniqueness
- Structural Features : The presence of both L-tyrosine and N-acetyl-D-phenylalanine in the same molecule.
- Biological Activity : Unique interactions with enzymes and receptors compared to other N-acylated aromatic amino acids.
Propiedades
Número CAS |
73942-36-6 |
|---|---|
Fórmula molecular |
C20H24N2O6 |
Peso molecular |
388.4 g/mol |
Nombre IUPAC |
(2R)-2-acetamido-3-phenylpropanoic acid;(2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C11H13NO3.C9H11NO3/c1-8(13)12-10(11(14)15)7-9-5-3-2-4-6-9;10-8(9(12)13)5-6-1-3-7(11)4-2-6/h2-6,10H,7H2,1H3,(H,12,13)(H,14,15);1-4,8,11H,5,10H2,(H,12,13)/t10-;8-/m10/s1 |
Clave InChI |
AHMABMCMFFVUBR-VRGCIBTBSA-N |
SMILES isomérico |
CC(=O)N[C@H](CC1=CC=CC=C1)C(=O)O.C1=CC(=CC=C1C[C@@H](C(=O)O)N)O |
SMILES canónico |
CC(=O)NC(CC1=CC=CC=C1)C(=O)O.C1=CC(=CC=C1CC(C(=O)O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R,3R,4S)-4-amino-3-hydroxy-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B12338274.png)
![Methyl 3-bromo-5H-pyrido[3,2-b]indole-7-carboxylate](/img/structure/B12338276.png)

![(3,3,4,4,4-d5)-(E/Z)-1-[4-(2-Chloroethoxy)phenyl]-1-[4-(t-butyldimethylsilyloxy)phenyl]-2-phenyl-1-butene](/img/structure/B12338281.png)



![4-[trans-4-(Trans-4-pentylclohexyl) cyclohexyl]benzonetrile](/img/structure/B12338292.png)

![[(3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl acetate](/img/structure/B12338312.png)


![8bH-Cyclopenta[b]benzofuran-1,8b-diol, 3a-(1,3-benzodioxol-5-yl)-1,2,3,3a-tetrahydro-6,8-dimethoxy-3-phenyl-, (1R,3S,3aR,8bS)-](/img/structure/B12338362.png)

